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molecular formula C11H8F2 B8383858 5,7-Difluoro-1-methylnaphthalene

5,7-Difluoro-1-methylnaphthalene

Cat. No. B8383858
M. Wt: 178.18 g/mol
InChI Key: GDGZOQKMXATYNJ-UHFFFAOYSA-N
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Patent
US05112851

Procedure details

2.5 g of 5,7-Difluoro-1-methyl-tetralol, 3.6 g of triphenylmethanol and 2.6 g of trifluoroacetic acid anhydride are refluxed for 5 hours in 16 ml of trifluoroacetic acid. The mixture is poured onto ice-water and extracted with dichloromethane. The organic phase is washed neutral with sodium bicarbonate solution, dried and concentrated. The oily crude product can be purified by chromatography over silica gel (eluant:hexane).
[Compound]
Name
5,7-Difluoro-1-methyl-tetralol
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](C2C=CC=CC=2)(C2C=CC=CC=2)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.FC(F)(F)C(O[C:26](=O)[C:27]([F:30])(F)F)=O.[F:34][C:35](F)(F)[C:36](O)=O>>[F:30][C:27]1[CH:26]=[C:35]([F:34])[CH:36]=[C:6]2[C:5]=1[CH:4]=[CH:3][CH:2]=[C:1]2[CH3:7]

Inputs

Step One
Name
5,7-Difluoro-1-methyl-tetralol
Quantity
2.5 g
Type
reactant
Smiles
Name
Quantity
3.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.6 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
16 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic phase is washed neutral with sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oily crude product can be purified by chromatography over silica gel (eluant:hexane)

Outcomes

Product
Name
Type
Smiles
FC1=C2C=CC=C(C2=CC(=C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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